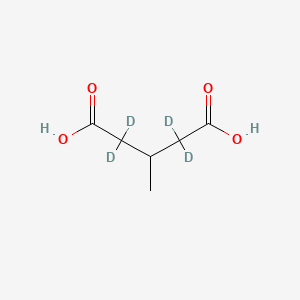
3-Methylglutaric acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylglutaric acid-d4 is a deuterium-labeled version of 3-Methylglutaric acid. This compound is a leucine metabolite and belongs to the class of C6 dicarboxylic organic acids. It is associated with two distinct leucine pathway enzyme deficiencies: 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase . The deuterium labeling is often used in scientific research to study metabolic pathways and drug metabolism due to its stability and traceability .
准备方法
The synthesis of 3-Methylglutaric acid-d4 involves the incorporation of deuterium into the 3-Methylglutaric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of 3-Methylglutaric acid in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . Industrial production methods typically involve large-scale hydrogenation processes under controlled conditions to ensure high purity and yield .
化学反应分析
3-Methylglutaric acid-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol form. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 3-methylglutaric aldehyde, while reduction can yield 3-methylglutaric alcohol .
科学研究应用
3-Methylglutaric acid-d4 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-Methylglutaric acid-d4 involves its role as a metabolite in the leucine degradation pathway. It interacts with specific enzymes, such as 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase, to facilitate the breakdown of leucine into usable energy forms . The deuterium labeling allows researchers to trace these interactions and understand the metabolic pathways involved .
相似化合物的比较
3-Methylglutaric acid-d4 can be compared with other similar compounds, such as:
3-Methylglutaric acid: The non-deuterated version, which is also a leucine metabolite but lacks the stability and traceability provided by deuterium labeling.
3-Hydroxy-3-methylglutaric acid: Another leucine metabolite involved in the same metabolic pathway but with different functional groups and reactivity.
3-Methylglutaconic acid: A related compound with similar metabolic roles but distinct structural differences.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and makes it an invaluable tool in metabolic and pharmacokinetic studies .
属性
分子式 |
C6H10O4 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
2,2,4,4-tetradeuterio-3-methylpentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 |
InChI 键 |
XJMMNTGIMDZPMU-RRVWJQJTSA-N |
手性 SMILES |
[2H]C([2H])(C(C)C([2H])([2H])C(=O)O)C(=O)O |
规范 SMILES |
CC(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


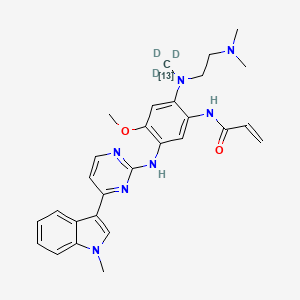
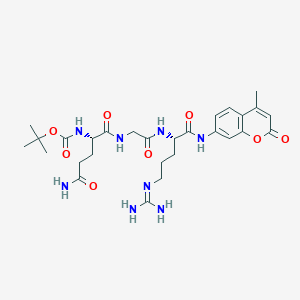
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
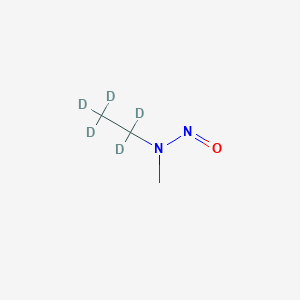
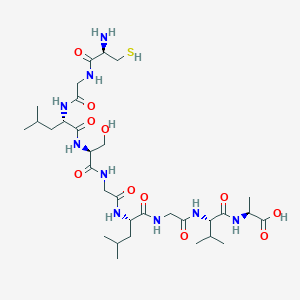
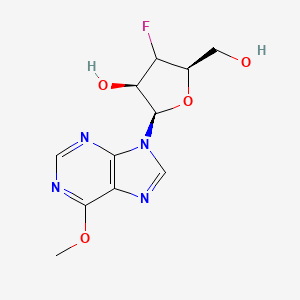
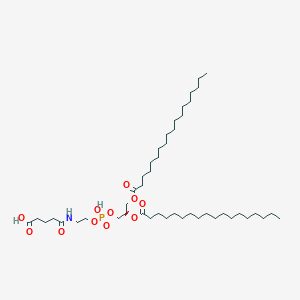
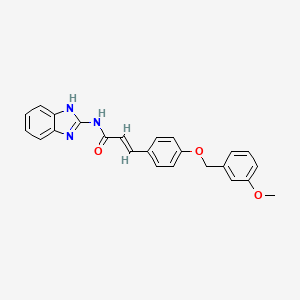
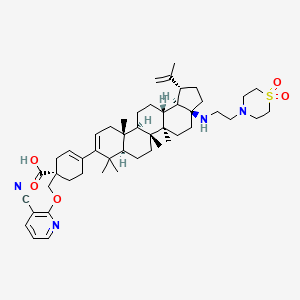
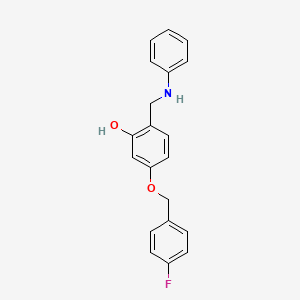
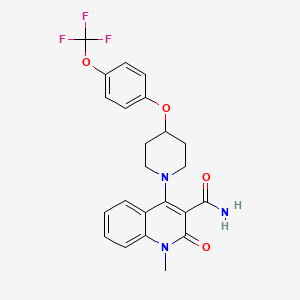
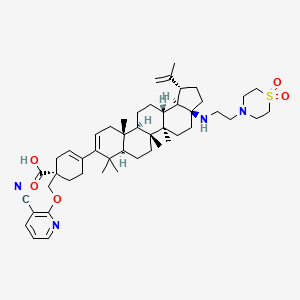
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
